(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Overview
Description
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butanoic acid moiety, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.
Aldol Condensation: The 2-fluorobenzaldehyde undergoes an aldol condensation with a suitable amino acid derivative to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired (S)-3-Amino-4-(2-fluorophenyl)butanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing advanced purification techniques like crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels in biological systems.
Pathways Involved: Modulation of neurotransmitter release, inhibition of specific enzymes, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
2-Fluorophenylacetic acid: A structurally similar compound with different functional groups.
3-(2-Fluorophenyl)propionic acid: Another related compound with a different carbon chain length.
Uniqueness
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and targeted therapeutic applications.
Properties
IUPAC Name |
(3S)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZLHARRLTFJX-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375833 | |
Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-61-2, 246876-92-6 | |
Record name | Benzenebutanoic acid, β-amino-2-fluoro-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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